molecular formula C8H15NO2S B12832991 N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide

Cat. No.: B12832991
M. Wt: 189.28 g/mol
InChI Key: RHDXJHNGHIKDOY-UHFFFAOYSA-N
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Description

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide is a chemical compound with a unique structure that includes a sulfonamide group attached to a butynyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide typically involves the reaction of 3,3-dimethyl-1-butyne with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the sulfonamide and facilitate the nucleophilic attack on the alkyne.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the butynyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-Dimethylbut-1-yn-1-yl)benzene
  • N-(3,3-Dimethylbut-1-yn-1-yl)amine
  • N-(3,3-Dimethylbut-1-yn-1-yl)thiol

Uniqueness

N-(3,3-Dimethylbut-1-yn-1-yl)-N-methylmethanesulfonamide is unique due to its combination of a sulfonamide group and a butynyl chain. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the sulfonamide group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

N-(3,3-dimethylbut-1-ynyl)-N-methylmethanesulfonamide

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)6-7-9(4)12(5,10)11/h1-5H3

InChI Key

RHDXJHNGHIKDOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CN(C)S(=O)(=O)C

Origin of Product

United States

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